molecular formula C7H3Br2F3O B1410360 1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene CAS No. 1804515-20-5

1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene

Cat. No.: B1410360
CAS No.: 1804515-20-5
M. Wt: 319.9 g/mol
InChI Key: BXZWNZURMLKBCS-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene is a chemical compound with the molecular formula C7H3Br2F3O. It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene typically involves the bromination of a difluoromethoxy-fluorobenzene precursor. One common method includes the following steps:

    Starting Material: The process begins with 2-difluoromethoxy-5-fluorobenzene.

    Bromination: The starting material is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with nucleophiles.

    Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

    Reduction: Formation of 2-difluoromethoxy-5-fluorobenzene.

Scientific Research Applications

1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-fluorobenzene: Similar structure but lacks the difluoromethoxy group.

    1,3-Dibromo-2-fluorobenzene: Similar structure but lacks the difluoromethoxy group.

    1,3-Dibromo-2-(difluoromethoxy)benzene: Similar structure but lacks the additional fluorine atom on the benzene ring.

Uniqueness

1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with a difluoromethoxy group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1,3-dibromo-2-(difluoromethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-4-1-3(10)2-5(9)6(4)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZWNZURMLKBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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